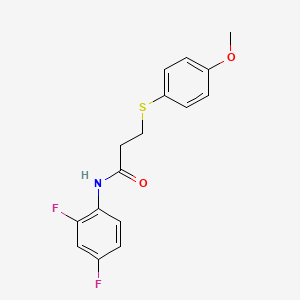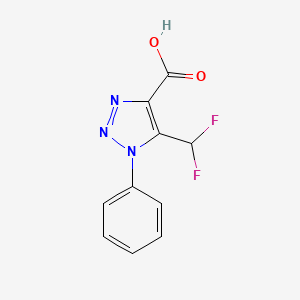
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid (DFCCA) is an organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . It has shown potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for DFCCA is1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10)/t3-,4+ . This indicates the presence of a cyclobutane ring with a carboxylic acid group and a difluoromethoxy group attached. The exact 3D structure can be determined using computational chemistry tools.
Applications De Recherche Scientifique
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a building block in drug design. Its unique structure could be utilized in the synthesis of small molecule therapeutics, particularly those targeting neurological disorders due to its potential ability to cross the blood-brain barrier thanks to the presence of difluoromethoxy group .
Agricultural Chemistry
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid: may serve as a precursor in the development of novel agrochemicals. Its stability and reactivity profile make it suitable for creating compounds that could act as herbicides or pesticides, contributing to crop protection strategies .
Material Science
In the field of material science, this compound’s cyclobutane core offers a rigid scaffold for the development of new polymeric materials. These materials could have applications in creating more durable and sustainable plastics or coatings with enhanced chemical resistance .
Chemical Synthesis
The compound is valuable in synthetic chemistry as a versatile intermediate. It can be used to introduce difluoromethoxy functionality into other molecules, which is particularly useful in the synthesis of fluorinated compounds with potential applications in medicinal chemistry and materials science .
Biochemistry
Biochemically, 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid could be investigated for its interaction with biological macromolecules. It might be used as a probe to study enzyme mechanisms or as a moiety in the design of enzyme inhibitors .
Environmental Science
This compound could also be studied for its environmental impact, particularly in the context of its breakdown products and their biodegradability. Understanding its behavior in the environment is crucial for assessing the ecological footprint of its use in various industries .
Propriétés
IUPAC Name |
3-(difluoromethoxy)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSYJZLKXRHEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid | |
CAS RN |
1919865-10-3 |
Source


|
| Record name | rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-ethyl-5-methyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2605925.png)
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2605926.png)
![N-(sec-butyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2605928.png)
![2-(5-((3-Methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2605929.png)
![1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B2605930.png)
![1-[3-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2605933.png)



![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)
![N-allyl-2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2605946.png)
